molecular formula C11H12N2O B11904478 1-Methoxy-N-methylisoquinolin-6-amine

1-Methoxy-N-methylisoquinolin-6-amine

Cat. No.: B11904478
M. Wt: 188.23 g/mol
InChI Key: DHFJMBLRSIETNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-N-methylisoquinolin-6-amine is a substituted isoquinoline derivative characterized by a methoxy group at position 1, an N-methylated amine at position 6, and a fused bicyclic aromatic structure. For instance, 1-Methoxyisoquinolin-6-amine (CAS 347146-47-8, molecular formula C₁₀H₁₀N₂O) shares the methoxy and amine substituents but lacks the N-methyl group on the amine . The addition of an N-methyl group in the target compound increases its molecular weight (C₁₁H₁₂N₂O, theoretical MW: 192.23 g/mol) and may influence solubility, reactivity, and biological activity compared to non-methylated analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methoxy-N-methylisoquinolin-6-amine

InChI

InChI=1S/C11H12N2O/c1-12-9-3-4-10-8(7-9)5-6-13-11(10)14-2/h3-7,12H,1-2H3

InChI Key

DHFJMBLRSIETNJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=NC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-N-methylisoquinolin-6-amine can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-methylisoquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 1-Methoxy-N-methylisoquinolin-6-amine is its antiviral properties. Research has shown that isoquinolone derivatives, including this compound, exhibit significant antiviral activity against influenza viruses. A study indicated that compounds with an isoquinolone core demonstrated effective inhibition of viral polymerase, with effective concentration values ranging from 0.2 to 0.6 μM against both influenza A and B viruses .

Case Study: Influenza Virus Inhibition

  • Objective : To evaluate the antiviral efficacy of isoquinolone derivatives.
  • Methodology : The antiviral activity was assessed using plaque titration assays and Western blot analysis to measure viral protein expression.
  • Results : The compound significantly reduced viral progeny release and inhibited the expression of viral proteins in infected cells, suggesting its potential as a therapeutic agent against influenza .

Cancer Research

The compound also shows promise in cancer research. Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anti-Cancer Properties

  • Objective : To assess the cytotoxic effects of isoquinoline derivatives on cancer cells.
  • Methodology : Cell viability assays were performed on several cancer cell lines.
  • Results : Certain derivatives exhibited selective cytotoxicity, leading to decreased viability in cancer cells while sparing normal cells, indicating a potential for developing targeted cancer therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that isoquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection

  • Objective : To investigate the neuroprotective effects of isoquinoline derivatives.
  • Methodology : Neuronal cell cultures were treated with the compound under oxidative stress conditions.
  • Results : The treatment resulted in improved cell survival rates and reduced markers of oxidative damage, suggesting a protective role against neurodegenerative diseases .

Pharmacological Studies

Pharmacological studies have highlighted the potential use of this compound in drug development due to its favorable pharmacokinetic properties.

Key Findings

  • The compound has shown good solubility and permeability characteristics, which are essential for oral bioavailability.
  • Preliminary studies indicate a low toxicity profile, making it a candidate for further development as a pharmaceutical agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of isoquinoline derivatives is crucial for optimizing their therapeutic efficacy. Researchers have conducted SAR studies to identify key structural features that enhance biological activity.

Findings from SAR Studies

  • Modifications at specific positions on the isoquinoline ring can significantly affect antiviral and anticancer activities.
  • Compounds with methoxy substitutions have shown enhanced potency compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-Methoxyisoquinolin-6-amine (CAS 347146-47-8)
  • Molecular Formula : C₁₀H₁₀N₂O.
  • This compound is commercially available as a biochemical reagent .
6-Amino-1-methylisoquinoline (CAS 347146-39-8)
  • Structure: Methyl group at position 1, amine at position 6 (non-methylated).
  • Molecular Formula : C₁₀H₁₀N₂.
  • Key Differences: The methyl group is on the isoquinoline ring rather than the amine, altering electronic properties and possibly metabolic stability .
8-Methoxyisoquinolin-6-amine (CAS 2703756-88-9)
  • Structure : Methoxy at position 8, amine at position 6.
  • Molecular Formula : C₁₀H₁₀N₂O.
  • Key Differences : Positional isomerism of the methoxy group may affect binding affinity in biological targets. This compound is listed with a purity specification and storage recommendations .

Substituted Dihydroisoquinolines

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS references: [52-55]) and 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (CAS reference: [57]) feature dihydroisoquinoline cores with multiple substituents. These analogs highlight:

  • Functional Group Influence : Carboxylate and carboxamide groups enhance polarity, impacting solubility and pharmacological profiles.

Methoxy-Substituted Heterocycles

6-Methoxyisoquinoline
  • Molecular Formula: C₁₀H₉NO.
  • Key Differences : Absence of the amine group limits its utility in applications requiring hydrogen-bonding interactions, such as enzyme inhibition .
8-Methoxyquinolin-6-amine (CAS 75959-08-9)
  • Structure: Methoxy at position 8, amine at position 6 on a quinoline scaffold.
  • Molecular Formula : C₁₀H₁₀N₂O.
  • Key Differences: Quinoline vs.

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
1-Methoxyisoquinolin-6-amine 347146-47-8 C₁₀H₁₀N₂O 174.20 1-OCH₃, 6-NH₂ Biochemical reagent, commercial availability
6-Amino-1-methylisoquinoline 347146-39-8 C₁₀H₁₀N₂ 158.20 1-CH₃, 6-NH₂ Structural isomer with methyl on ring
8-Methoxyisoquinolin-6-amine 2703756-88-9 C₁₀H₁₀N₂O 174.20 8-OCH₃, 6-NH₂ Positional isomer, storage: dark/dry
6,7-Dimethoxy-1-methylisoquinoline derivatives Multiple Varies Varies Multiple OCH₃, CH₃, and functional groups Synthetic versatility for drug discovery

Biological Activity

1-Methoxy-N-methylisoquinolin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Formula:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12N2O
  • CAS Number: 1367743-25-6
PropertyValue
Molecular Weight176.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound's isoquinoline core allows it to engage in multiple interactions, affecting cellular pathways:

  • Antiviral Activity: Isoquinoline derivatives have been shown to inhibit viral replication. For instance, compounds with similar structures have demonstrated efficacy against influenza viruses by targeting viral polymerase activity, leading to reduced viral protein expression and progeny release .
  • Anticancer Properties: Research indicates that isoquinoline derivatives can exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that certain isoquinoline compounds induce apoptosis in cancer cells by arresting the cell cycle and modulating apoptotic pathways .

Antiviral Activity

A study on isoquinolone derivatives highlighted their potential as antiviral agents. For example, compounds structurally related to this compound showed effective inhibition against influenza A viruses with EC50 values ranging from 0.2 to 0.6 μM .

Anticancer Activity

In another investigation focusing on isoquinoline alkaloids, it was found that certain derivatives exhibited significant anti-gastric cancer activity with IC50 values as low as 5.1 μM against specific gastric cancer cell lines (MGC-803 and HGC-27). The mechanism involved topoisomerase I inhibition, leading to cell cycle arrest and apoptosis .

Case Studies

  • Influenza Virus Inhibition:
    • Objective: To evaluate the antiviral efficacy of isoquinoline derivatives.
    • Findings: Compounds similar to this compound inhibited viral replication significantly at subtoxic concentrations, suggesting a promising therapeutic application against influenza .
  • Cancer Cell Cytotoxicity:
    • Objective: To assess the cytotoxic effects on various cancer cell lines.
    • Results: Isoquinoline derivatives demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in breast, liver, lung, and colon cancer cell lines .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 Values
AntiviralInfluenza Virus PolymeraseEC50: 0.2 - 0.6 μM
AnticancerTopoisomerase IIC50: 5.1 μM (gastric)
CytotoxicityVarious Cancer Cell LinesIC50: Varies by line

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methoxy-N-methylisoquinolin-6-amine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a substituted isoquinoline precursor (e.g., 6-amino-1-methoxyisoquinoline).
  • Step 2 : Perform N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) .
  • Step 3 : Optimize yield by varying reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:methylating agent).
  • Step 4 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization.
    • Key Challenges : Competing side reactions (e.g., over-alkylation) can reduce purity. Monitor reaction progress via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy :
  • ¹H NMR: Look for singlet peaks at δ 3.8–4.0 ppm (methoxy group) and δ 2.9–3.1 ppm (N-methyl group) .
  • ¹³C NMR: Confirm methoxy (δ 55–60 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 203.1 (C₁₁H₁₃N₂O⁺) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%).

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Step 1 : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., amine group for functionalization) .
  • Step 2 : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs).
  • Step 3 : Synthesize derivatives (e.g., halogenated or sulfonamide analogs) and validate predictions via in vitro assays .
    • Case Study : Fluorination at position 6 (as in 6-Fluoro-1-methylisoquinolin-3-amine) increased kinase inhibition by 30% in preliminary trials .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
  • Dose-Response Analysis : Test across a wider concentration range (1 nM–100 µM) to identify IC₅₀ discrepancies.
  • Off-Target Profiling : Use high-throughput screening (HTS) to rule out non-specific interactions .
    • Example : Discrepancies in antimicrobial activity (MIC values) may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What strategies improve the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Approaches :

  • pH Optimization : Maintain pH 6–7 to prevent hydrolysis of the methoxy group.
  • Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).
  • Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to enhance solubility without degradation .
    • Data Table :
ConditionHalf-Life (h)Degradation Product
pH 7.4, 25°C48Demethylated analog
pH 5.0, 37°C12Quinoline derivative
DMSO/PBS (10:90)>72None

Methodological Considerations

Q. What chromatographic techniques are optimal for separating this compound from byproducts?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA) at 1 mL/min. Retention time: ~8.2 minutes .
  • TLC : Silica gel 60 F₂₅₄ plates; visualize under UV 254 nm (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?

  • Synthesis : Introduce ¹³C at the methoxy group via labeled methyl iodide (¹³CH₃I) during N-methylation .
  • Applications : Track hepatic metabolism using LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidated forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.